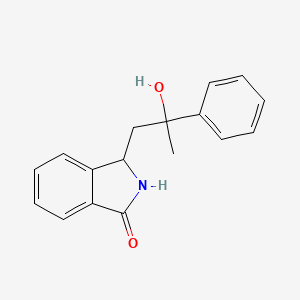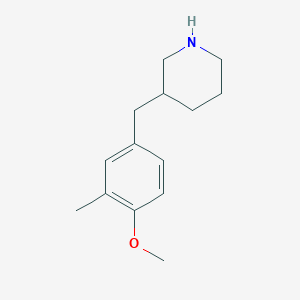![molecular formula C14H12Cl2O4S4 B12621891 1,1'-Disulfanediylbis[2-chloro-4-(methanesulfonyl)benzene] CAS No. 917761-29-6](/img/structure/B12621891.png)
1,1'-Disulfanediylbis[2-chloro-4-(methanesulfonyl)benzene]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Disulfanediylbis[2-chloro-4-(methanesulfonyl)benzene]: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes two benzene rings connected by a disulfide bond, each substituted with chlorine and methanesulfonyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Disulfanediylbis[2-chloro-4-(methanesulfonyl)benzene] typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-4-(methanesulfonyl)benzenethiol with an oxidizing agent to form the disulfide bond. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like iodine or hydrogen peroxide to facilitate the oxidation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality.
化学反应分析
Types of Reactions
1,1’-Disulfanediylbis[2-chloro-4-(methanesulfonyl)benzene] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfone derivatives.
Reduction: The disulfide bond can be reduced to thiol groups using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents in solvents like acetonitrile.
Reduction: Sodium borohydride or dithiothreitol in aqueous or alcoholic solutions.
Substitution: Nucleophiles like amines or alkoxides in polar solvents, often with the aid of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol compounds.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
1,1’-Disulfanediylbis[2-chloro-4-(methanesulfonyl)benzene] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Employed in the study of disulfide bond formation and reduction in proteins and enzymes.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for enzymes that interact with disulfide bonds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to oxidation.
作用机制
The mechanism of action of 1,1’-Disulfanediylbis[2-chloro-4-(methanesulfonyl)benzene] involves its ability to undergo redox reactions, particularly the formation and cleavage of disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in the structural integrity and function of proteins. The compound can interact with thiol groups in proteins, leading to the formation or disruption of disulfide bonds, thereby affecting protein structure and activity.
相似化合物的比较
Similar Compounds
- 1,1’-Disulfanediylbis(4-chloro-3-methylbenzene)
- 1,1’-Disulfanediylbis(2-chlorobenzene)
- 1,1’-Disulfanediylbis(4-chlorobenzene)
Uniqueness
1,1’-Disulfanediylbis[2-chloro-4-(methanesulfonyl)benzene] is unique due to the presence of both chlorine and methanesulfonyl groups on the benzene rings. This combination of functional groups imparts distinct chemical reactivity and properties, making it more versatile in various chemical reactions compared to its analogs. The methanesulfonyl group, in particular, enhances the compound’s solubility and reactivity, making it suitable for specialized applications in research and industry.
属性
CAS 编号 |
917761-29-6 |
|---|---|
分子式 |
C14H12Cl2O4S4 |
分子量 |
443.4 g/mol |
IUPAC 名称 |
2-chloro-1-[(2-chloro-4-methylsulfonylphenyl)disulfanyl]-4-methylsulfonylbenzene |
InChI |
InChI=1S/C14H12Cl2O4S4/c1-23(17,18)9-3-5-13(11(15)7-9)21-22-14-6-4-10(8-12(14)16)24(2,19)20/h3-8H,1-2H3 |
InChI 键 |
KJVAVDBHSWQWTL-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)SSC2=C(C=C(C=C2)S(=O)(=O)C)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3'-(Hydroxyimino)bis[1-(4-fluorophenyl)pyrrolidine-2,5-dione]](/img/structure/B12621808.png)
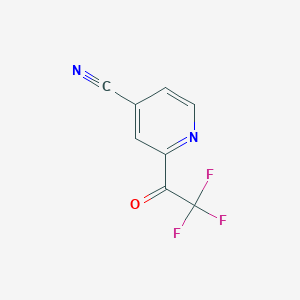
![3-[Bis(4-methoxyphenyl)(phenyl)methoxy]-2-(methyldisulfanyl)propan-1-ol](/img/structure/B12621825.png)
![5-[(4,5-Dimethyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B12621832.png)

![3-{4-[(E)-(Pyridin-3-yl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B12621851.png)
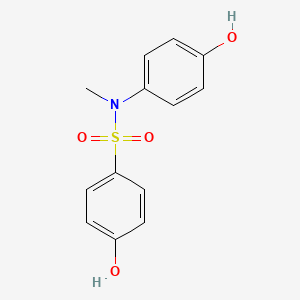
![2-Phenoxy-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12621870.png)
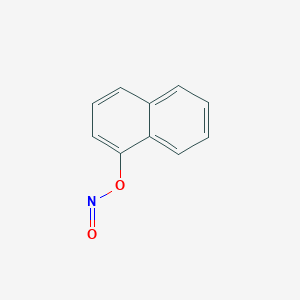

![3-[(3aR,6aS)-7'-chloro-5-cyclopentyl-5'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12621892.png)
![2-{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12621896.png)
